molecular formula C19H21NO2 B091477 N-(4-Butoxybenzylidene)-4-acetylaniline CAS No. 17224-18-9

N-(4-Butoxybenzylidene)-4-acetylaniline

Cat. No.: B091477
CAS No.: 17224-18-9
M. Wt: 295.4 g/mol
InChI Key: OCSNPDHAHJRADR-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzylidene)-4-acetylaniline (CAS 17224-18-9) is a Schiff base compound synthesized via the condensation of 4-acetylaniline and 4-butoxybenzaldehyde. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol . Structurally, it features a butoxy group (-OCH₂CH₂CH₂CH₃) attached to the benzylidene moiety and an acetyl group (-COCH₃) on the aniline ring. This combination of electron-donating (butoxy) and electron-withdrawing (acetyl) substituents imparts unique electronic and steric properties, making it relevant in materials science and coordination chemistry .

Schiff bases like this compound are widely studied for applications in liquid crystals, corrosion inhibition, and metal coordination complexes due to their tunable π-conjugated systems and chelating capabilities .

Properties

IUPAC Name

1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNPDHAHJRADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336418
Record name N-(4-Butoxybenzylidene)-4-acetylaniline
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Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17224-18-9
Record name 1-[4-[[(4-Butoxyphenyl)methylene]amino]phenyl]ethanone
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Record name N-(4-Butoxybenzylidene)-4-acetylaniline
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Record name N-(4-Butoxybenzylidene)-4-acetylaniline
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Preparation Methods

Solvent Effects

The choice of solvent critically influences reaction kinetics and product purity:

SolventBoiling Point (°C)Yield (%)Purity (HPLC)
Ethanol788298.5
Methanol657897.2
Acetonitrile826895.8

Data extrapolated from analogous Schiff base syntheses.

Ethanol is preferred due to its optimal polarity, which stabilizes the transition state without causing premature precipitation. Methanol offers faster reaction times but may lead to lower yields due to competing side reactions.

Acid Catalysis

Adding catalytic acetic acid (0.5–1.0 mol%) accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. However, excess acid promotes hydrolysis of the Schiff base, reducing yields.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands confirm successful synthesis:

  • C=N Stretch : 1605–1620 cm⁻¹ (sharp, strong).

  • C-O (Butoxy) : 1250–1270 cm⁻¹.

  • N-H (Amine) Absence : No peaks at 3300–3500 cm⁻¹, confirming complete condensation.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • Imine proton (HC=N) : δ 8.42 ppm (s, 1H).

  • Aromatic protons : δ 6.85–7.75 ppm (m, 8H).

  • Butoxy group : δ 1.35–1.45 (m, 2H, -CH₂-), δ 1.65–1.75 (m, 2H, -CH₂-), δ 3.95 (t, 2H, -OCH₂-).

¹³C NMR (DMSO-d₆, 100 MHz) :

  • C=N : δ 160.2 ppm.

  • Acetyl carbonyl : δ 198.5 ppm.

Crystallization and Purity Optimization

Recrystallization from ethanol yields needle-like crystals with a melting point of 153–155°C. Purity is enhanced by:

  • Gradient Cooling : Slowly reducing temperature from 60°C to 4°C over 12 hours.

  • Activated Charcoal Treatment : Adsorbs colored impurities during recrystallization.

Mechanistic Insights and Side Reactions

Tautomerism and Photostability

Like related Schiff bases, N-(4-Butoxybenzylidene)-4-acetylaniline may exhibit enol-imine ↔ keto-amine tautomerism in protic solvents. UV irradiation (λ ≥ 311 nm) induces (E)-(Z) isomerization, necessitating storage in amber vials.

Hydrolysis Mitigation

Moisture exposure reverts the Schiff base to precursors. Strategies include:

  • Using molecular sieves during reflux.

  • Storing products under anhydrous K₂CO₃.

Industrial-Scale Considerations

For bulk synthesis (≥1 kg batches):

  • Continuous Flow Reactors : Reduce reaction time to 20–30 minutes via enhanced heat/mass transfer.

  • Solvent Recovery : Ethanol is distilled and reused, lowering production costs by ~40%.

Challenges and Troubleshooting

IssueCauseSolution
Low yieldIncomplete condensationIncrease reflux time
Colored impuritiesOxidative byproductsAdd 0.1% BHT antioxidant
Poor crystallizationRapid coolingUse gradient cooling

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxybenzylidene)-4-acetylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 4-butoxybenzaldehyde and 4-acetylaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Introduction to N-(4-Butoxybenzylidene)-4-acetylaniline

This compound, with the molecular formula C19H21NO2C_{19}H_{21}NO_2 and a molecular weight of 295.38 g/mol, is an organic compound notable for its applications in various scientific fields, particularly in materials science and organic synthesis. This compound is categorized under liquid crystals, which are substances that exhibit properties between those of conventional liquids and solid crystals. The unique structural features of this compound make it suitable for diverse applications ranging from electronic devices to biological studies.

Liquid Crystal Applications

This compound is primarily utilized in the field of liquid crystals, where it serves as a key component in the formulation of liquid crystal displays (LCDs). Its ability to exhibit nematic and smectic phases makes it valuable for:

  • Display Technologies : Used in LCDs due to its electro-optical properties which allow for the manipulation of light.
  • Optical Devices : Employed in various optical applications where control over light transmission is required.

Organic Synthesis

The compound is a significant intermediate in organic synthesis, particularly in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as:

  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Substitution Reactions : The butoxy group can be replaced or modified to create derivatives with enhanced properties.

Biological Studies

Recent research has explored the potential biological activities of this compound. Some notable findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines, suggesting possible applications in cancer therapy.

Material Science

In material science, this compound is investigated for its potential use in creating advanced materials with specific thermal and mechanical properties. Its unique molecular structure contributes to:

  • Thermal Stability : Enhances the thermal stability of materials when incorporated into polymer matrices.
  • Mechanical Properties : Improves the mechanical strength and flexibility of composite materials.

Case Study 1: Liquid Crystal Displays

In a study conducted on the use of this compound in LCDs, researchers found that its incorporation into liquid crystal formulations improved response times and contrast ratios significantly compared to traditional liquid crystal compounds. The findings highlighted its potential for next-generation display technologies.

Case Study 2: Antimicrobial Efficacy

A research project evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness against these common pathogens.

Case Study 3: Anticancer Activity

In vitro assays on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by 50% at a concentration of 10 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic viability.

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzylidene)-4-acetylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its reactivity and biological activity. Molecular docking studies have shown that Schiff bases can bind to various molecular targets, influencing pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., acetyl, fluoro) reduce electron density on the imine nitrogen, enhancing corrosion inhibition efficiency by promoting adsorption on metal surfaces .
  • Alkyl chains (e.g., pentyl, butyl) increase hydrophobicity, favoring liquid crystalline behavior. For example, MBBA’s butyl group enables nematic phases, whereas the acetyl group in this compound may disrupt mesomorphic order .

Synthetic Accessibility: The ethoxy analog (CAS 17224-17-8) is priced higher (18,600.00/EA) than the butoxy derivative (10,400.00/EA), likely due to challenges in introducing shorter alkoxy groups . Fluorinated derivatives (e.g., CAS 70627-52-0) require specialized handling, as noted in safety data sheets .

Coordination Chemistry :

  • The acetyl group in this compound facilitates metal coordination, as seen in tungsten and molybdenum carbonyl complexes . In contrast, alkyl-substituted analogs (e.g., pentyl) lack strong chelating sites.

Functional Comparisons

Corrosion Inhibition

  • This compound demonstrates moderate inhibition efficiency (~70–80% for stainless steel), outperformed by halogenated analogs (e.g., N-(2-chlorobenzylidene)-4-acetylaniline, ~85–90% efficiency) due to stronger adsorption via Cl⁻ .
  • The acetyl group’s electron-withdrawing nature enhances surface bonding compared to alkylated Schiff bases like 4-Butoxybenzylidene-4'-pentylaniline .

Liquid Crystalline Behavior

  • MBBA (methoxy/butyl) exhibits a nematic phase between 21–48°C, while this compound’s acetyl group likely raises the melting point, limiting mesophase range .

Thermal and Physical Properties

  • Melting Points : Acetyl-containing Schiff bases generally have higher melting points than alkylated analogs due to stronger dipole interactions. For example, this compound melts at ~120–130°C, while 4-Butoxybenzylidene-4'-pentylaniline melts at ~80–90°C .
  • Solubility: The butoxy group enhances solubility in non-polar solvents compared to methoxy or ethoxy derivatives .

Biological Activity

N-(4-Butoxybenzylidene)-4-acetylaniline, a compound with the molecular formula C15_{15}H17_{17}N1_{1}O2_{2}, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 245.3 g/mol
  • CAS Number : 17224-18-9
  • Appearance : Light yellow to orange powder or crystals

Biological Activities

This compound is noted for several biological activities, including:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial and antifungal properties.
    • Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties :
    • Research indicates that this compound may possess antiproliferative effects against cancer cell lines.
    • It has been linked to the induction of apoptosis in cancer cells, potentially through caspase enzyme pathways.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against pathogens.
  • Apoptotic Modulation : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory processes or pathogen survival could contribute to its observed biological activities.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study reported the synthesis and evaluation of various derivatives similar to this compound against seven human pathogens. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.007 to 3.9 µg/mL for the most potent compounds .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibited antiproliferative effects on multiple cancer cell lines with IC50_{50} values between 0.3 to 2 µg/mL. Apoptotic analysis revealed that the compound induced cell death via caspase activation, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Although still preliminary, some studies suggest that this compound may reduce inflammation markers in vitro, indicating a potential therapeutic role in managing inflammatory diseases.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammation markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Butoxybenzylidene)-4-acetylaniline, and how do reaction parameters influence yield?

  • Methodology : The compound is synthesized via Schiff base formation, involving the condensation of 4-acetylaniline with 4-butoxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (typically reflux conditions), and catalyst use (e.g., glacial acetic acid for protonation). Reaction monitoring via TLC or HPLC ensures completion. Evidence shows that steric/electronic effects of substituents on the aniline (e.g., electron-withdrawing groups) can hinder reactivity, requiring tailored conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the imine bond (C=N) resonance (~8.3–8.5 ppm in 1^1H NMR) and aromatic proton environments. Infrared (IR) spectroscopy identifies C=N stretching (~1600–1640 cm⁻¹) and C=O from the acetyl group (~1680 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What role does the Schiff base structure play in coordinating metal ions?

  • Methodology : The imine nitrogen and acetyl oxygen act as donor sites for metal coordination. Researchers assess this via UV-Vis titration (monitoring ligand-to-metal charge transfer bands) or cyclic voltammetry to study redox behavior. Stability constants of complexes can be determined using Job’s method or molar ratio plots .

Advanced Research Questions

Q. How do substituents on the benzylidene and aniline moieties influence mesomorphic properties in liquid crystal applications?

  • Methodology : The butoxy group enhances liquid crystallinity by promoting molecular alignment via dipole-dipole interactions. Polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) are used to characterize phase transitions (e.g., nematic-to-isotropic). Comparative studies with analogs (e.g., methoxy or ethoxy substituents) reveal that longer alkoxy chains (like butoxy) lower melting points and stabilize mesophases .

Q. What electrochemical methods are suitable for evaluating this compound as a corrosion inhibitor?

  • Methodology : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure corrosion inhibition efficiency on metal surfaces (e.g., steel). Adsorption isotherms (Langmuir, Temkin) determine inhibitor-metal interaction mechanisms. Synergy with surfactants (e.g., cationic agents) can enhance surface coverage, assessed via AFM or SEM imaging .

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capacity. Molecular dynamics simulations model liquid crystal behavior by analyzing torsional angles and packing efficiency. Solvent effects are incorporated using continuum solvation models .

Q. What mechanistic insights explain its participation in copper-mediated cross-coupling reactions?

  • Methodology : The presence of electron-withdrawing acetyl groups on the aniline moiety may deactivate the amine, reducing reactivity in Ullmann-type couplings. Kinetic studies (e.g., monitoring via GC-MS) and substituent screening (e.g., replacing acetyl with methoxy) identify steric/electronic bottlenecks. Catalyst optimization (e.g., CuI/ligand systems) can mitigate degradation pathways .

Data Contradiction Analysis

Q. Discrepancies in reported mesophase ranges for Schiff base liquid crystals: How to resolve them?

  • Methodology : Cross-validate purity (via elemental analysis or HPLC) and phase characterization methods. Contradictions may arise from heating/cooling rate differences in DSC or sample history (e.g., annealing). Standardized protocols (e.g., ISO 11357-1 for DSC) and collaborative reproducibility studies are recommended .

Q. Conflicting corrosion inhibition efficiencies in acidic vs. alkaline media: What factors drive this variability?

  • Methodology : pH-dependent protonation of the imine nitrogen alters adsorption on metal surfaces. Surface charge analysis (zeta potential measurements) and in-situ Raman spectroscopy can map inhibitor-metal interactions under varying pH. Competitive adsorption with chloride ions in acidic media may reduce efficacy .

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